Cas no 688353-08-4 (N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide)

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide is a synthetic organic compound featuring a quinoline core substituted with methoxy groups and a difluorobenzamide moiety. Its structural design combines a dihydroquinolinone scaffold with a fluorinated aromatic amide, suggesting potential utility in medicinal chemistry and pharmaceutical research. The presence of electron-donating methoxy groups and electron-withdrawing fluorine atoms may enhance its binding affinity or metabolic stability. This compound could serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications, making it a candidate for structure-activity relationship studies in drug discovery.
N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide structure
688353-08-4 structure
商品名:N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide
CAS番号:688353-08-4
MF:C20H18F2N2O4
メガワット:388.364732265472
CID:5928996
PubChem ID:4361903

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide 化学的及び物理的性質

名前と識別子

    • N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide
    • Benzamide, N-[2-(1,2-dihydro-5,8-dimethoxy-2-oxo-3-quinolinyl)ethyl]-2,6-difluoro-
    • AKOS024586976
    • F0611-0247
    • SR-01000124170
    • N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide
    • 688353-08-4
    • AB00669320-01
    • ZINC04032784
    • SR-01000124170-1
    • インチ: 1S/C20H18F2N2O4/c1-27-15-6-7-16(28-2)18-12(15)10-11(19(25)24-18)8-9-23-20(26)17-13(21)4-3-5-14(17)22/h3-7,10H,8-9H2,1-2H3,(H,23,26)(H,24,25)
    • InChIKey: UBTJEPJDBCKOTG-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1=CC2=C(NC1=O)C(OC)=CC=C2OC)(=O)C1=C(F)C=CC=C1F

計算された属性

  • せいみつぶんしりょう: 388.12346338g/mol
  • どういたいしつりょう: 388.12346338g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 605
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.299±0.06 g/cm3(Predicted)
  • ふってん: 596.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 10.25±0.70(Predicted)

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0611-0247-3mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0611-0247-4mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0247-10mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0611-0247-50mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0611-0247-2μmol
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0611-0247-10μmol
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0611-0247-20μmol
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0611-0247-20mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0611-0247-1mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0611-0247-2mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide
688353-08-4 90%+
2mg
$59.0 2023-05-17

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide 関連文献

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamideに関する追加情報

N-[2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl]-2,6-Difluorobenzamide: A Comprehensive Overview

The compound N-[2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl]-2,6-Difluorobenzamide, identified by the CAS number 688353-08-4, represents a significant advancement in the field of organic chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential applications in various therapeutic areas. The name itself is a testament to its complexity and the intricate synthesis process required to produce it. The term benzamide highlights its amide functional group attached to a benzene ring, while the presence of fluoro substituents at positions 2 and 6 on the benzene ring underscores its halogenated nature.

The quinoline moiety within this compound is a key structural element. Quinolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. In this case, the quinoline derivative is modified with methoxy groups at positions 5 and 8 and an oxo group at position 2. These substituents not only influence the compound's physical properties but also play a crucial role in its biological activity. The methoxy groups contribute to increased lipophilicity and may enhance bioavailability when administered as a drug candidate.

Recent studies have explored the potential of this compound in the context of enzyme inhibition and its role in modulating cellular pathways. For instance, research has shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression. The presence of the fluoro substituents enhances the molecule's ability to penetrate cellular membranes, making it an attractive candidate for drug delivery systems.

In terms of synthesis, the compound is typically prepared through multi-step processes involving nucleophilic substitutions and coupling reactions. The synthesis begins with the preparation of the quinoline derivative followed by its coupling with an ethyl group containing the amide functionality. The introduction of fluoro substituents is achieved through electrophilic substitution reactions under controlled conditions.

The compound's stability under various conditions has been extensively studied. It has been found to be stable under physiological pH conditions but may undergo hydrolysis under strongly acidic or basic conditions. This stability profile is critical for its potential use as an oral or parenteral drug.

From an environmental perspective, studies have been conducted to assess the compound's biodegradability and toxicity profile. Results indicate that it undergoes slow biodegradation in aerobic conditions but poses minimal risk to aquatic life at concentrations typically encountered in effluents.

In conclusion, N-[2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl]-2,6-Difluorobenzamide (CAS 688353-08-) stands as a prime example of how advanced synthetic techniques can yield molecules with promising therapeutic potential. Its unique structure and functional groups make it a valuable tool for researchers in both academia and industry as they continue to explore its applications in medicine and beyond.

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